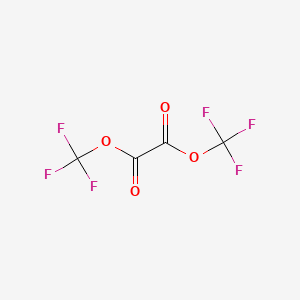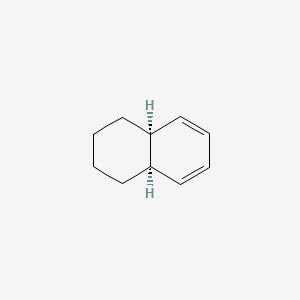
Indium--praseodymium (3/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indium-praseodymium (3/1) is a compound formed by combining indium and praseodymium in a 3:1 ratio. This compound is of interest due to its unique properties and potential applications in various fields, including electronics, materials science, and medicine. Indium is a post-transition metal known for its malleability and ability to form alloys, while praseodymium is a lanthanide metal known for its magnetic and optical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of indium-praseodymium (3/1) can be achieved through various methods, including solid-state reactions and chemical vapor deposition. One common method involves the reaction of indium and praseodymium metals at high temperatures in an inert atmosphere to prevent oxidation. The reaction conditions typically include temperatures ranging from 800°C to 1000°C and a controlled atmosphere of argon or nitrogen to ensure the purity of the compound.
Industrial Production Methods: In industrial settings, the production of indium-praseodymium (3/1) may involve advanced techniques such as sputtering or molecular beam epitaxy. These methods allow for precise control over the composition and structure of the compound, making it suitable for applications in thin-film transistors and other electronic devices .
化学反応の分析
Types of Reactions: Indium-praseodymium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the oxidation states of indium and praseodymium, which can vary depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Indium-praseodymium (3/1) can be oxidized using oxygen or other oxidizing agents, leading to the formation of indium oxide and praseodymium oxide.
Reduction: The compound can be reduced using hydrogen or other reducing agents to form metallic indium and praseodymium.
Substitution: Substitution reactions involving indium-praseodymium (3/1) can occur with halogens or other reactive species, resulting in the formation of halide compounds.
Major Products: The major products formed from these reactions include indium oxide, praseodymium oxide, and various halide compounds, depending on the specific reagents and conditions used .
科学的研究の応用
Indium-praseodymium (3/1) has a wide range of scientific research applications due to its unique properties:
作用機序
The mechanism by which indium-praseodymium (3/1) exerts its effects is primarily related to its electronic and magnetic properties. Indium contributes to the compound’s electrical conductivity, while praseodymium enhances its magnetic properties. These combined effects make the compound suitable for applications in electronic devices and magnetic materials. The molecular targets and pathways involved in these effects are still under investigation, but they are believed to involve interactions with electronic and magnetic fields at the atomic level .
類似化合物との比較
Indium Oxide (In2O3): Known for its high electrical conductivity and transparency, used in optoelectronic devices.
Praseodymium Oxide (Pr6O11): Known for its magnetic properties and used in ceramics and glass manufacturing.
Indium-Tin Oxide (ITO): A widely used transparent conducting oxide in touch screens and solar cells.
Uniqueness: Indium-praseodymium (3/1) is unique due to the combination of indium’s electrical properties and praseodymium’s magnetic properties. This combination makes it particularly suitable for applications that require both high electrical conductivity and magnetic functionality, such as advanced electronic devices and magnetic sensors .
特性
CAS番号 |
12141-96-7 |
|---|---|
分子式 |
In3Pr |
分子量 |
485.36 g/mol |
InChI |
InChI=1S/3In.Pr |
InChIキー |
YEUJVQHMGDSQMR-UHFFFAOYSA-N |
正規SMILES |
[In].[In].[In].[Pr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



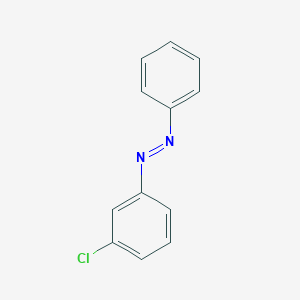
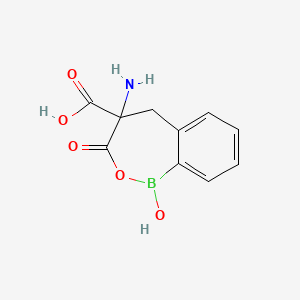

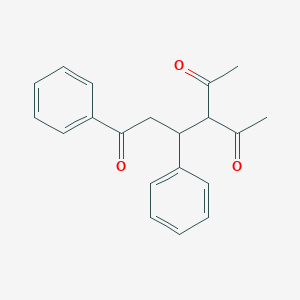
![6-ethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride](/img/structure/B14720234.png)
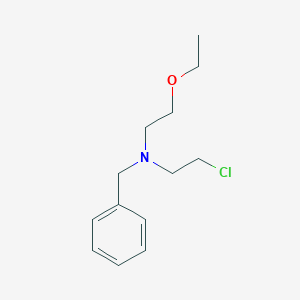

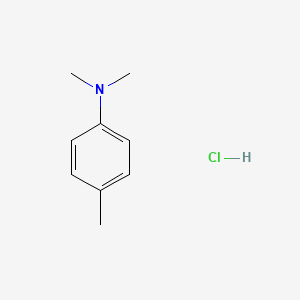
![N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide](/img/structure/B14720255.png)

